molecular formula C5H14ClN3 B102243 Butylguanidine monohydrochloride CAS No. 19341-56-1

Butylguanidine monohydrochloride

Cat. No.: B102243
CAS No.: 19341-56-1
M. Wt: 151.64 g/mol
InChI Key: PBWYKHZQEJXPAA-UHFFFAOYSA-N
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Description

Vidarabine (monohydrate), also known as 9-β-D-arabinofuranosyladenine, is an antiviral compound that was first synthesized in 1960. It is an analog of adenosine, where the D-ribose is replaced with D-arabinose. Vidarabine is primarily used to treat herpes simplex and varicella zoster viruses .

Preparation Methods

Vidarabine can be synthesized through a bi-enzymatic process involving uridine phosphorylase from Clostridium perfringens and purine nucleoside phosphorylase from Aeromonas hydrophila. This method, conducted under continuous-flow conditions, yields high purity vidarabine . Industrial production methods often involve similar enzymatic processes to ensure high efficiency and sustainability.

Chemical Reactions Analysis

Vidarabine undergoes several types of chemical reactions, including phosphorylation, which is essential for its antiviral activity. The compound is sequentially phosphorylated by kinases to form the triphosphate ara-ATP, which acts as both an inhibitor and a substrate of viral DNA polymerase . Common reagents used in these reactions include various kinases and nucleotides. The major product formed from these reactions is ara-ATP, the active form of vidarabine .

Properties

IUPAC Name

2-butylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.ClH/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H4,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWYKHZQEJXPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172945
Record name Butylguanidine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19341-56-1
Record name Guanidine, N-butyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19341-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butylguanidine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019341561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylguanidine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butylguanidine monohydrochloride
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